molecular formula C22H23N3O3 B2889756 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-methylphenyl)ethanediamide CAS No. 898413-49-5

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2889756
CAS No.: 898413-49-5
M. Wt: 377.444
InChI Key: JAQJLVOYJYYBOO-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-methylphenyl)oxamide is a complex organic compound that belongs to the class of oxamides This compound is characterized by the presence of a cyclopropanecarbonyl group attached to a dihydroquinoline ring, which is further linked to a methylphenyl group through an oxamide linkage

Scientific Research Applications

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-methylphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Safety and Hazards

Specific safety and hazard information for this compound is not available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-methylphenyl)oxamide typically involves a multi-step process:

    Formation of the cyclopropanecarbonyl intermediate: This step involves the reaction of cyclopropanecarbonyl chloride with an appropriate amine to form the cyclopropanecarbonyl intermediate.

    Synthesis of the dihydroquinoline derivative: The intermediate is then reacted with a dihydroquinoline derivative under controlled conditions to form the desired dihydroquinoline compound.

    Oxamide formation: Finally, the dihydroquinoline compound is reacted with 3-methylphenyl isocyanate to form the oxamide linkage, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-methylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2-methylphenyl)oxamide
  • **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(4-methylphenyl)oxamide
  • **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2-ethoxyphenyl)oxamide

Uniqueness

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-methylphenyl)oxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-4-2-6-17(12-14)23-20(26)21(27)24-18-10-9-15-5-3-11-25(19(15)13-18)22(28)16-7-8-16/h2,4,6,9-10,12-13,16H,3,5,7-8,11H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQJLVOYJYYBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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